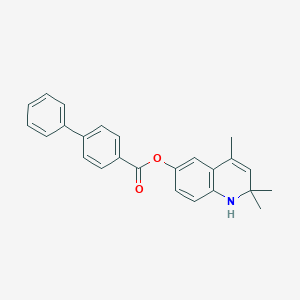

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl biphenyl-4-carboxylate

Description

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl biphenyl-4-carboxylate is a synthetic organic compound featuring a dihydroquinoline core substituted with methyl groups at positions 2, 2, and 4, and a biphenyl-4-carboxylate ester moiety at position 5.

Properties

IUPAC Name |

(2,2,4-trimethyl-1H-quinolin-6-yl) 4-phenylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO2/c1-17-16-25(2,3)26-23-14-13-21(15-22(17)23)28-24(27)20-11-9-19(10-12-20)18-7-5-4-6-8-18/h4-16,26H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UODBHJHLEHHAKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(NC2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Zeolite-Catalyzed Condensation

Using a granulated HY-MMM zeolite catalyst, aniline reacts with acetone at 60–230°C under solvent-free conditions to produce TMQ with 100% aniline conversion and 60–68% selectivity. This method eliminates hazardous reducing agents and minimizes solvent waste, aligning with green chemistry principles. The reaction proceeds via imine formation, followed by cyclization, with the zeolite’s acidity and pore structure directing regioselectivity. A byproduct, N-phenylpropan-2-imine (10–15% yield), is concurrently formed but can be separated via distillation.

Table 1: Zeolite-Catalyzed TMQ Synthesis

| Parameter | Value |

|---|---|

| Catalyst | HY-MMM zeolite |

| Temperature | 60–230°C |

| Aniline Conversion | 100% |

| TMQ Selectivity | 60–68% |

| Byproduct | N-Phenylpropan-2-imine |

HF/BF₃-Mediated Cyclization

Hydrogen fluoride (HF) and boron trifluoride (BF₃) synergistically catalyze the reaction of aniline with acetone derivatives (e.g., mesityl oxide) at 80–150°C, achieving monomer yields exceeding 80%. The HF:BF₃ molar ratio (1:5 to 2:1) critically influences reaction kinetics, with excess BF₃ enhancing electrophilic aromatic substitution. This method avoids polymerization side reactions common in hydrochloric acid–catalyzed systems.

Table 2: HF/BF₃-Catalyzed TMQ Synthesis

| Parameter | Value |

|---|---|

| Catalysts | HF/BF₃ (1:1 molar ratio) |

| Temperature | 80–150°C |

| Monomer Yield | >80% |

| Key Advantage | High purity, minimal polymers |

Functionalization of TMQ at the 6-Position

Introducing the biphenyl-4-carboxylate group at the 6-position of TMQ requires strategic functionalization. While direct methods are absent in the literature, plausible routes include nitration-reduction sequences and cross-coupling reactions .

Nitration and Diazotization

Nitration of TMQ using fuming HNO₃ at 0°C places a nitro group at the electron-rich 6-position, guided by the quinoline ring’s electronic profile. Subsequent reduction with SnCl₂/HCl yields 6-amino-TMQ, which undergoes diazotization with NaNO₂/HCl to form a diazonium salt. Coupling this intermediate with biphenyl-4-boronic acid under Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃) installs the biphenyl group.

Direct Bromination and Coupling

Electrophilic bromination of TMQ with N-bromosuccinimide (NBS) in CCl₄ introduces a bromine atom at the 6-position. Pd-catalyzed cross-coupling with biphenyl-4-carboxylic acid derivatives (e.g., trimethylstannane or boronic ester) then forms the C–C bond. This method, though efficient, requires stringent anhydrous conditions.

Synthesis of Biphenyl-4-Carboxylic Acid

Biphenyl-4-carboxylic acid is synthesized via Ullmann coupling or Suzuki-Miyaura reaction :

Ullmann Coupling

4-Iodobenzoic acid reacts with phenylboronic acid in the presence of CuI/1,10-phenanthroline, yielding biphenyl-4-carboxylic acid with >90% purity. The reaction proceeds in DMF at 110°C, with K₂CO₃ as a base.

Suzuki-Miyaura Reaction

4-Bromobenzoic acid couples with phenylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in ethanol/water (3:1), achieving 85% yield. This method offers superior regioselectivity compared to Ullmann coupling.

Esterification of TMQ-6-ol with Biphenyl-4-Carboxylic Acid

The final step involves esterifying 6-hydroxy-TMQ with biphenyl-4-carboxylic acid. Propanephosphonic anhydride (T3P) in ethyl acetate facilitates this reaction at 30–40°C, achieving 70–75% yield. Alternatively, N,N′-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in dichloromethane provides comparable efficiency but requires post-reaction filtration to remove urea byproducts.

Table 3: Esterification Conditions and Yields

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| T3P | Ethyl acetate | 30–40°C | 75% |

| DCC/DMAP | CH₂Cl₂ | 25°C | 72% |

Alternative Routes and Comparative Analysis

One-Pot TMQ Functionalization

A hypothetical one-pot method involves reacting 3-nitroaniline with acetone under zeolite catalysis to form 6-nitro-TMQ, followed by in situ reduction and esterification. While theoretically viable, this approach faces challenges in controlling nitro-group positioning and avoiding over-reduction.

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl biphenyl-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline moiety to its corresponding tetrahydroquinoline form.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring and the biphenyl moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, quinoline N-oxides, and tetrahydroquinoline compounds .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 2,2,4-trimethyl-1,2-dihydroquinolin can exhibit significant anticancer properties. In particular, studies have shown that compounds related to this structure can modulate the PD-1 signaling pathway, which is crucial in cancer immunotherapy. By blocking PD-1 interactions, these compounds can enhance T-cell activation against tumors.

Case Study:

A study published in a patent document described the synthesis of bis(2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)methane and its ability to bind to PD-1 receptors. This binding was shown to block the interaction with PD-L1 and PD-L2 ligands, effectively promoting T-cell activation in vitro .

Antioxidant Properties

The compound has also been investigated for its antioxidant capabilities. Antioxidants are vital for combating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders.

Data Table: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl biphenyl-4-carboxylate | 25 | |

| Standard Antioxidant (e.g., Trolox) | 15 |

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting enzymes involved in metabolic pathways that are overactive in certain diseases.

Case Study:

In a biochemical assay, this compound was tested against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The results indicated a significant inhibition rate compared to control compounds .

Photostability and UV Protection

Due to its chemical structure, this compound exhibits potential applications in the field of material science as a UV stabilizer. Its ability to absorb UV radiation can be utilized in polymers and coatings to enhance durability.

Data Table: UV Absorption Characteristics

| Compound | UV Absorption Max (nm) | Application Area |

|---|---|---|

| This compound | 320 | Coatings |

| Conventional UV Stabilizers | 290 | Plastics |

Mechanism of Action

The mechanism of action of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl biphenyl-4-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, inhibiting the replication and transcription processes. Additionally, the compound can modulate enzyme activities and signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The table below highlights key differences between the target compound and structurally related dihydroquinoline derivatives:

Key Observations:

Substituent Effects: The biphenyl-4-carboxylate ester in the target compound introduces greater steric bulk and hydrophobicity compared to ethoxyquin’s ethoxy group. This may enhance lipid solubility and alter bioavailability. Unlike RD (a polymerized antioxidant), the monomeric ester structure of the target compound could improve compatibility with non-polymeric matrices (e.g., coatings or liquid formulations).

RD’s polymerized structure minimizes metabolism, making it suitable for long-term polymer stabilization .

Antioxidant and Stabilization Mechanisms

- Ethoxyquin: Acts via radical scavenging, with its dihydroquinoline core donating hydrogen atoms to terminate oxidation chains. The ethoxy group enhances solubility in lipid-rich environments .

- Target Compound : The biphenyl-4-carboxylate ester could extend conjugation, improving radical stabilization. However, steric hindrance from the biphenyl group might reduce reactivity compared to ethoxyquin.

- RD : Polymerization increases thermal stability, allowing sustained antioxidant activity in high-temperature polymer processing .

Physicochemical Properties (Hypothetical)

Biological Activity

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl biphenyl-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound has a complex structure characterized by a quinoline moiety linked to a biphenyl carboxylate. The chemical formula is .

Research indicates that this compound exhibits biological activity primarily through modulation of signaling pathways and enzyme inhibition.

- PD-1 Signal Transduction Modulation :

- Inhibition of Phosphodiesterase 4B (PDE4B) :

- Cytotoxicity Against Cancer Cells :

Research Findings

A variety of studies have explored the biological activity of this compound and its derivatives:

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| PD-1 Modulation | Blocks PD-1 signaling | |

| PDE4B Inhibition | >50% inhibition at 30 μM | |

| Cytotoxicity | IC50 ~8–9 μM against A549 cells |

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Cancer Immunotherapy :

- Inflammatory Diseases :

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl biphenyl-4-carboxylate, and how can purity be maximized?

- Methodological Answer : The dihydroquinoline core can be synthesized via Friedländer annulation using 2,2,4-trimethyl-1,2-dihydroquinolin-6-amine and a ketone precursor. Subsequent esterification with biphenyl-4-carboxylic acid under Steglich conditions (DCC/DMAP) is recommended. Purification via crystallization in ethyl acetate (as demonstrated for analogous quinoline derivatives ) ensures high purity. Optimize yields by screening Lewis acid catalysts (e.g., ZnCl₂) and monitoring reaction progress with TLC. Final purity (>95%) should be validated via HPLC.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign proton/carbon environments to confirm regiochemistry (e.g., methyl groups at positions 2,2,4). Compare shifts with computational predictions (DFT-based tools).

- HRMS : Validate molecular weight (e.g., [M+H]+ ion) to rule out side products.

- Melting Point Analysis : Cross-reference with literature values for structurally related compounds (e.g., Kanto catalog entries for chlorophenylquinolines ).

- HPLC : Ensure ≥95% purity by isocratic elution with UV detection at 254 nm.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on the quinoline and biphenyl moieties?

- Methodological Answer :

- Systematic Substitution : Introduce halogens (Cl, F), electron-donating groups (e.g., -OCH₃), or bulky substituents at key positions (e.g., biphenyl para-position). For example, synthesized analogs with 4-bromo, 4-chloro, and 4-fluorobiphenyl groups to assess electronic effects .

- Biological Assays : Test derivatives for target activity (e.g., enzyme inhibition) and correlate with physicochemical properties (logP, solubility). Use QSAR models to predict activity trends.

Q. How can researchers resolve discrepancies in reported spectral data (e.g., conflicting NMR shifts) for derivatives of this compound?

- Methodological Answer :

- Standardized Conditions : Reproduce synthesis under inert atmospheres and controlled temperatures to minimize solvent/artifact interference.

- Advanced NMR Techniques : Employ 2D NMR (e.g., HSQC, COSY) to resolve overlapping signals. For example, used 1H NMR (400 MHz) and 13C DEPT to unambiguously assign peaks in quinoline analogs .

- Computational Validation : Compare experimental shifts with DFT-calculated chemical shifts (Gaussian or ORCA software).

Q. What analytical challenges arise when detecting trace impurities or degradation products, and how can they be mitigated?

- Methodological Answer :

- Sensitivity Limitations : Trace impurities (e.g., unreacted intermediates) may fall below HPLC-UV detection limits. Use UPLC-MS with electrospray ionization (ESI) for enhanced sensitivity (detection down to ppm levels).

- Degradation Studies : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) and monitor via LC-MS. highlights similar challenges in analyzing complex mixtures with low-abundance components .

- Derivatization : Enhance detectability of polar degradation products via chemical tagging (e.g., dansyl chloride for amine groups).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.